Diacylglycerol kinase inhibitor i
Overview
Description
Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It potentiates the activity of protein kinase C by inhibiting diacylglycerol metabolism .
Molecular Structure Analysis
The molecular structure of Diacylglycerol kinase inhibitor i is represented by the empirical formula C27H26FN3OS . The molecular weight is 459.58 .Chemical Reactions Analysis
Diacylglycerol kinase (DGK) α limits the extent of Ras activation in response to antigen recognition, and its upregulation facilitates hypofunctional, exhausted T cell states . Pharmacological DGK α targeting restores cytotoxic function of chimeric antigen receptor and CD8 + T cells isolated from solid tumors .Physical And Chemical Properties Analysis
Diacylglycerol kinase inhibitor i is a solid substance . It is soluble in ethanol (12 mg/mL) and DMSO (4 mg/mL) . The storage temperature is between 10-30°C .Scientific Research Applications
Role in Cell Physiology and Disease Pathologies
Diacylglycerol kinase inhibitors play a significant role in mediating the actions of stimuli promoting diacylglycerol (DAG) biogenesis. They are involved in regulating a wide range of physiological processes, including transcription, Golgi vesicle transport, cell migration, and survival after oxidative stress, by targeting protein kinase D. Dysregulated activity of these kinases has been implicated in various pathologies, such as heart hypertrophy and cancer invasiveness, highlighting their potential in elucidating physiological roles and therapeutic applications for cardiac disease and cancer (Ya Fu & C. Rubin, 2011).
Cancer Therapeutics and Immunotherapy
Diacylglycerol kinase alpha (DGKα) has been identified as a therapeutic target in cancers and immunotherapy. The inhibition of DGKα, using small-molecule inhibitors, has shown to induce cancer cell death both in vitro and in vivo, underscoring the therapeutic potential of DGKα inhibitors in oncology and the need for a deeper understanding of their biological implications (Salome Boroda et al., 2016).
Selective Inhibition for Cancer Treatment
The selective inhibition of DGKα has been demonstrated to induce apoptosis in cancer cells, including hepatocellular carcinoma and cervical cancer cells, while simultaneously enhancing immune responses. This suggests the potential of DGKα-selective inhibitors as anticancer drugs that not only attenuate cancer cell proliferation but also enhance anticancer immunity (Ke-Wei Liu et al., 2016).
Regulation of Mast Cell Degranulation
DGK inhibitors have been shown to significantly reduce antigen-induced mast cell degranulation and production of phosphatidic acid, highlighting their role in the regulation of allergic responses. This is particularly evident in the action of type I DGK inhibitors on RBL-2H3 mast cells, suggesting the potential for these inhibitors in treating allergic conditions and improving understanding of mast cell degranulation mechanisms (Megumi Sakuma et al., 2014).
Ligand Binding and Drug Development
The study of ligand binding landscapes for diacylglycerol kinases, using ATP acyl phosphate activity-based probes, offers insights into the interactions between these enzymes and small molecules. This research aids in the development of selective inhibitors with potential therapeutic applications, enhancing our understanding of the biochemical mechanisms underpinning DGK regulation and its implications for drug discovery (Caroline E Franks et al., 2017).
properties
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
Record name | R 59022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diacylglycerol kinase inhibitor i | |
CAS RN |
93076-89-2 | |
Record name | R 59022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R 59022 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-59-022 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.